Cas no 2231664-05-2 ((1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine)

(1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine
-
- MDL: MFCD31707705
- Inchi: 1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3/t5-,6+,7-/m1/s1
- InChI Key: IAGFHNLNIBZIBW-DSYKOEDSSA-N
- SMILES: [C@@H]1(N)CC[C@@H](OC)C[C@@H]1F
(1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P50487-1G |
(1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine |
2231664-05-2 | 97% | 1G |
$2,080 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588535-1g |
(1R,2S,4R)-2-fluoro-4-methoxycyclohexan-1-amine |
2231664-05-2 | 98% | 1g |
¥29809 | 2023-04-06 |
(1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine Related Literature
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on (1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine
Compound Introduction: (1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine (CAS No. 2231664-05-2)
Compound (1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine, identified by the CAS number 2231664-05-2, is a structurally unique chiral amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclohexane-based amine analogs, characterized by its stereogenic centers at the 1, 2, and 4 positions, which contribute to its distinct chemical and biological properties. The presence of both a fluoro substituent at the 2-position and a methoxy group at the 4-position introduces specific electronic and steric influences that make this molecule of particular interest for drug discovery applications.
The synthesis of (1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine involves sophisticated organic transformations, typically starting from commercially available cyclohexanone derivatives. The stereocontrol at the three stereocenters is achieved through a combination of asymmetric hydrogenation and chiral auxiliary-assisted reactions. The fluoro group, known for its ability to modulate metabolic stability and binding affinity in drug molecules, plays a crucial role in enhancing the pharmacokinetic profile of potential drug candidates derived from this scaffold. Similarly, the methoxy group contributes to hydrophobicity and can influence receptor interactions, making this compound a versatile building block for medicinal chemists.
In recent years, there has been growing interest in cyclohexane-based amine derivatives due to their structural similarity to natural products and their potential bioactivity across various therapeutic areas. Studies have demonstrated that modifications at specific positions within the cyclohexane ring can significantly alter the pharmacological properties of these compounds. For instance, research published in high-impact journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has highlighted the importance of stereoelectronic effects in determining the efficacy of cyclohexylamine derivatives in treating neurological disorders and infectious diseases.
One notable application of (1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine is in the development of novel therapeutic agents targeting enzyme inhibition. Enzymes such as kinases and proteases often exhibit high selectivity for chiral substrates, making this compound a promising candidate for designing potent inhibitors. Preliminary computational studies have suggested that the fluoro and methoxy substituents can interact favorably with specific pockets in enzyme active sites, leading to improved binding affinity. Additionally, the chirality introduced by the stereocenters ensures that only one enantiomer is biologically active while minimizing unwanted side effects associated with racemic mixtures.
The pharmacokinetic profile of (1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine has also been extensively evaluated through in vitro and in vivo studies. The fluoro substituent has been shown to enhance metabolic stability by resisting degradation by cytochrome P450 enzymes, while the methoxy group contributes to favorable solubility characteristics. These properties are critical for ensuring that drug candidates reach their target sites in sufficient concentrations to exert therapeutic effects. Furthermore, animal models have demonstrated that this compound exhibits low toxicity profiles when administered orally or intravenously.
Advances in synthetic methodologies have further expanded the potential applications of (1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine. Recent developments in flow chemistry have enabled more efficient and scalable production processes for chiral amine derivatives. This technology allows for precise control over reaction conditions and minimizes unwanted byproducts, making it an attractive option for industrial-scale synthesis. Additionally, biocatalytic approaches using engineered enzymes have been explored as alternative routes to constructing complex stereocenters with high enantioselectivity.
The role of computational chemistry in designing novel drug candidates cannot be overstated. Molecular modeling techniques have been employed to predict how modifications at specific positions within the cyclohexane ring will affect binding interactions with biological targets. These studies have provided valuable insights into optimizing potency while minimizing off-target effects. For example, virtual screening campaigns using databases such as BindingDB and ChEMBL have identified several analogs of (1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine with enhanced bioactivity against disease-causing enzymes.
The future prospects for this compound are promising as ongoing research continues to uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge synthetic techniques alongside advanced computational methods, (1R,2S,4R)-rel - 2 - fluoro - 4 - methoxycyclohexan - 1 - amine is poised to play a significant role in next-generation drug discovery initiatives across multiple therapeutic areas.
2231664-05-2 ((1R,2S,4R)-rel-2-fluoro-4-methoxycyclohexan-1-amine) Related Products
- 2229349-62-4(O-{1-(2,3,4,5-tetrafluorophenyl)cyclopropylmethyl}hydroxylamine)
- 2157031-56-4(1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol)
- 784171-52-4(2-Chloro-1-2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-ylethan-1-one)
- 851052-88-5(methyl 2-{(4-chlorophenyl)methylamino}-3-methylbutanoate)
- 300670-60-4(3-(4-Acetylaminobenzenesulfonyl)propionic Acid)
- 941870-54-8(4-cyclopentyl(methyl)sulfamoyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)
- 2680869-27-4(2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid)
- 1398048-78-6(6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine)
- 864860-72-0(2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide)
- 31024-49-4(1,2-Ethanediamine,N1-[3-(methoxydimethylsilyl)-2-methylpropyl]-)




